molecular formula C28H27N3O2S2 B11636928 2-Methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-7-phenyl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide CAS No. 476483-20-2

2-Methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-7-phenyl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11636928
CAS No.: 476483-20-2
M. Wt: 501.7 g/mol
InChI Key: DJEOUOJQARWCCR-UHFFFAOYSA-N
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Description

2-Methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-7-phenyl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-7-phenyl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multiple steps. One common method involves the cyclization of o-diamino-pyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in polyphosphoric acid or POCl3 . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-7-phenyl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The pyridinyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation , reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

2-Methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-7-phenyl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-7-phenyl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-7-phenyl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide apart is its unique combination of functional groups, which contribute to its diverse chemical reactivity and biological activities. The presence of both sulfur and nitrogen heterocycles in its structure enhances its potential for various applications in research and industry.

Properties

CAS No.

476483-20-2

Molecular Formula

C28H27N3O2S2

Molecular Weight

501.7 g/mol

IUPAC Name

2-methyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-7-phenyl-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C28H27N3O2S2/c1-16-13-20(28(34-3)35-16)25-24(27(33)31-23-11-7-8-12-29-23)17(2)30-21-14-19(15-22(32)26(21)25)18-9-5-4-6-10-18/h4-13,19,25,30H,14-15H2,1-3H3,(H,29,31,33)

InChI Key

DJEOUOJQARWCCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)SC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)NC5=CC=CC=N5)C

Origin of Product

United States

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